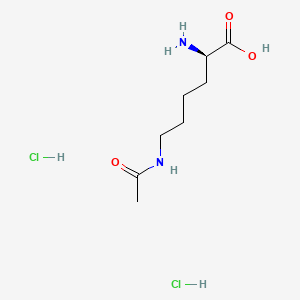
(2R)-2-amino-6-acetamidohexanoicaciddihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-6-acetamidohexanoicaciddihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-6-acetamidohexanoicaciddihydrochloride involves several steps, starting with the preparation of the precursor molecules. The reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions. The synthetic route often involves the acylation of hexanoic acid derivatives followed by amination to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield and purity while minimizing the production costs and environmental impact. Techniques such as crystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-6-acetamidohexanoicaciddihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or acetamido groups are replaced by other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogens.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
(2R)-2-amino-6-acetamidohexanoicaciddihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-6-acetamidohexanoicaciddihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R)-Hydroxynorketamine: Known for its antidepressant properties.
(2R,6R)-2-Amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone hydrochloride: Used in neurological research.
Uniqueness
(2R)-2-amino-6-acetamidohexanoicaciddihydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in research and therapeutic applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C8H18Cl2N2O3 |
|---|---|
Peso molecular |
261.14 g/mol |
Nombre IUPAC |
(2R)-6-acetamido-2-aminohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O3.2ClH/c1-6(11)10-5-3-2-4-7(9)8(12)13;;/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13);2*1H/t7-;;/m1../s1 |
Clave InChI |
DJZSLFLQVHLNPD-XCUBXKJBSA-N |
SMILES isomérico |
CC(=O)NCCCC[C@H](C(=O)O)N.Cl.Cl |
SMILES canónico |
CC(=O)NCCCCC(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)







![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-aminehydrochloride](/img/structure/B13579898.png)


